N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide
Overview
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications. The presence of fluorine atoms often enhances the compound’s stability and reactivity, making it a subject of interest in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method starts with the reaction of 2-(trifluoromethyl)benzoic acid with tin pentafluoride to form the trifluoromethylbenzoic acid tin trifluoride salt. This intermediate is then reacted with 4-fluoroaniline to produce 5-fluoro-2-(trifluoromethyl)aniline. Finally, the aniline derivative is reacted with an acid to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The presence of fluorine and trifluoromethyl groups makes the compound susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of various materials and chemicals, including agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism by which N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms and trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. These interactions can lead to various pharmacological effects, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-fluoro-5-(trifluoromethyl)phenylacetonitrile
- 5-fluoro-2-(trifluoromethyl)benzamide
Uniqueness
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it particularly valuable in certain applications .
Properties
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-11-7-6-10(14(16,17)18)8-12(11)19-13(20)9-4-2-1-3-5-9/h1-8H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPMYWNFAFKATO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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